Superior Physicochemical Profile: Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Parent Scaffold
The introduction of a fluorine atom at the 6-position of the quinolin-4-ol scaffold significantly increases lipophilicity, a critical parameter influencing membrane permeability and bioavailability . Computational predictions and experimental data indicate a LogP of 2.39-3.54 for 6-Fluoro-2-methylquinolin-4-ol, compared to a LogP of 1.98 for the non-fluorinated 2-methylquinolin-4-ol . This represents a 0.4 to 1.5 LogP unit increase, which can translate to enhanced cellular uptake and improved pharmacokinetic properties in drug development [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.39-3.54 (computed/experimental) |
| Comparator Or Baseline | 2-Methylquinolin-4-ol: LogP = 1.98 (computed) |
| Quantified Difference | 0.4 to 1.5 LogP unit increase |
| Conditions | Computational prediction (ACD/LogP) and experimental determination |
Why This Matters
Higher LogP values correlate with improved passive membrane diffusion and can be a key selection criterion for lead optimization in drug discovery programs.
- [1] Chu, D. T. W., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 28(11), 1558-1564. View Source
